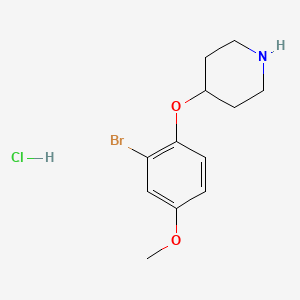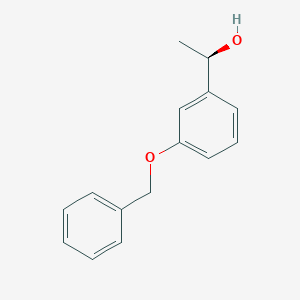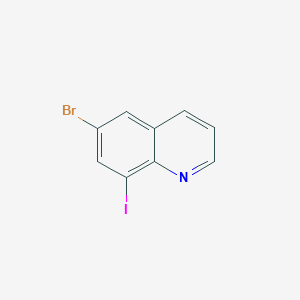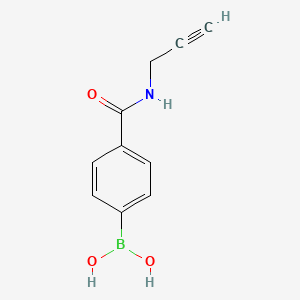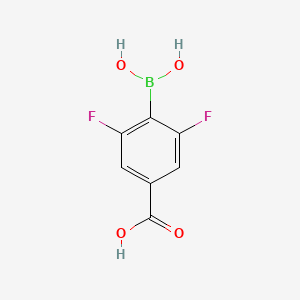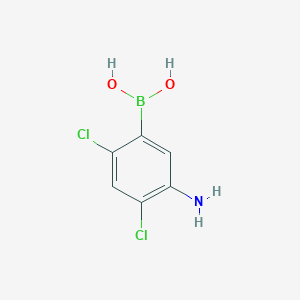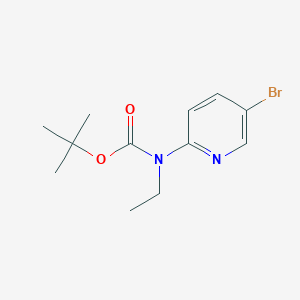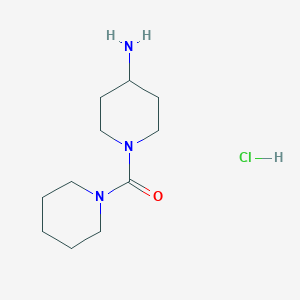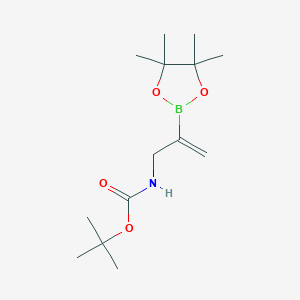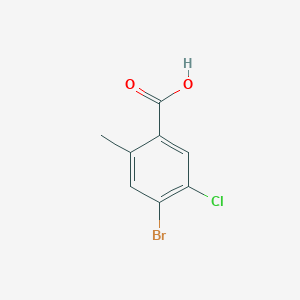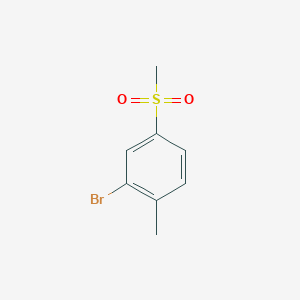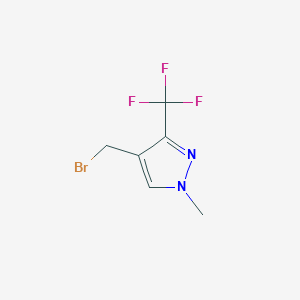
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is likely to be a derivative of pyrazole, which is a basic aromatic ring. Pyrazoles are a class of compounds containing a 5-membered aromatic ring with two nitrogen atoms. The bromomethyl, methyl, and trifluoromethyl groups attached to the pyrazole ring can potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrazole ring and the attached functional groups. The presence of nitrogen in the ring introduces polarity and the potential for hydrogen bonding. The bromomethyl and trifluoromethyl groups are also polar, which could further influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the attached functional groups. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group could influence the compound’s acidity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The polarity of the molecule could influence its solubility, while the presence of the aromatic ring could influence its UV/Vis absorption .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Application : Trifluoromethylpyridines and its derivatives are used in the synthesis of active ingredients in agrochemical and pharmaceutical industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Synthesis of Trifluoromethyl Ethers
- Application : Trifluoromethyl ethers are synthesized for use in pharmaceutical research and agrochemical research .
- Results : Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom. The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom .
4. Synthesis of Fluorinated Organic Chemicals
- Application : Trifluoromethylpyridines and its derivatives are used in the synthesis of fluorinated organic chemicals .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
5. Synthesis of Fluorinated Pesticides
- Application : Trifluoromethyl ethers are synthesized for use in agrochemical research .
- Results : Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom. The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALYMVQCMBGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)
